molecular formula C12H20BN3O2 B13626285 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Cat. No.: B13626285
M. Wt: 249.12 g/mol
InChI Key: AUQXRRSSKLHEBM-UHFFFAOYSA-N
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Description

2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a complex organic compound that features a triazole ring substituted with a cyclobutyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the cyclobutyl group, potentially yielding dihydrotriazole or cyclobutane derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Dihydrotriazole or cyclobutane derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.

    Pathways Involved: The compound can modulate biochemical pathways by interacting with key proteins, altering their function and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is unique due to the combination of its triazole ring, cyclobutyl group, and dioxaborolane moiety

Properties

Molecular Formula

C12H20BN3O2

Molecular Weight

249.12 g/mol

IUPAC Name

2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole

InChI

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-14-16(15-10)9-6-5-7-9/h8-9H,5-7H2,1-4H3

InChI Key

AUQXRRSSKLHEBM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCC3

Origin of Product

United States

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